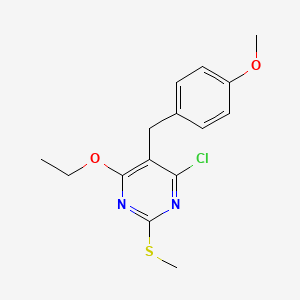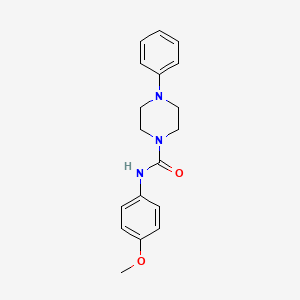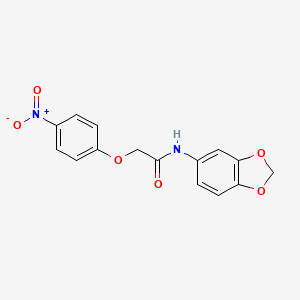![molecular formula C19H14N2OS B5783002 9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
9-[(2-pyridinylthio)acetyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2-pyridinylthio)acetyl]-9H-carbazole, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays an important role in the self-renewal of stem cells. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. PTC-209 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively.
Mechanism of Action
9-[(2-pyridinylthio)acetyl]-9H-carbazole exerts its anticancer effects by inhibiting BMI-1, a protein that is overexpressed in many types of cancer and plays a key role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which regulate gene expression by modifying chromatin structure. BMI-1 promotes cancer stem cell self-renewal by repressing the expression of tumor suppressor genes and activating the expression of genes involved in cell proliferation and survival. This compound binds to the N-terminal domain of BMI-1 and disrupts its interaction with other PcG proteins, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the self-renewal of cancer stem cells and inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth and metastasis of tumors in vivo, as well as to sensitize cancer cells to radiation and chemotherapy. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a variety of preclinical models of cancer, suggesting that it may have broad therapeutic potential. One limitation of this compound is that it is not selective for BMI-1, and may inhibit other PcG proteins as well. This could lead to off-target effects and toxicity in normal cells. Another limitation is that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are a number of potential future directions for research on 9-[(2-pyridinylthio)acetyl]-9H-carbazole. One area of interest is the development of more selective BMI-1 inhibitors that do not inhibit other PcG proteins. This could improve the safety and efficacy of these inhibitors. Another area of interest is the combination of this compound with other anticancer agents, such as chemotherapy and radiation therapy. This could enhance the anticancer effects of this compound and overcome resistance to these agents. Finally, clinical trials of this compound in humans will be necessary to determine its safety and efficacy as a potential anticancer agent.
Synthesis Methods
9-[(2-pyridinylthio)acetyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. One common method involves the reaction of 9H-carbazole-9-carboxylic acid with 2-pyridinethiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield this compound.
Scientific Research Applications
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound inhibits the self-renewal of cancer stem cells and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in a variety of cancer types, including breast, lung, prostate, and pancreatic cancer.
properties
IUPAC Name |
1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRLMYDGWTVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)